MFCD18311957
Description
MFCD18311957 is a synthetic organic compound with a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. Such compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(2-oxo-1H-pyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-4-1-2-5-10(9)11-6-3-7-13-12(11)15/h1-8H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPIRIZHLGIGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682553 | |
| Record name | 2-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725223-59-6 | |
| Record name | 2-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18311957 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1 Initial Reaction: - The starting materials are reacted under controlled conditions, often involving a catalyst to facilitate the reaction.
Step 2 Intermediate Formation: - The initial reaction produces an intermediate compound, which is then purified through techniques such as crystallization or distillation.
Step 3 Final Synthesis: - The intermediate is subjected to further reactions, often involving additional reagents and catalysts, to produce this compound.
Industrial production methods typically involve scaling up these laboratory procedures, with a focus on optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
MFCD18311957 undergoes various chemical reactions, including:
Oxidation: - This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: - The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: - this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD18311957 has a wide range of applications in scientific research:
Chemistry: - It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: - The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: - Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: - this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which MFCD18311957 exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Physicochemical Properties (Hypothetical):
- Boiling Point : ~250–270°C (estimated based on analogs)
- Log S (ESOL) : -2.47 (indicating moderate solubility in aqueous media)
- Bioavailability Score : 0.55 (moderate GI absorption and BBB permeability)
- Synthetic Accessibility : 3.2/5 (feasible via common organic reactions like Friedel-Crafts acylation or nucleophilic substitution)
The compound is synthesized via a multistep process involving fluorinated precursors, with purification achieved through column chromatography or recrystallization . Its structural motifs align with bioactive molecules targeting enzyme inhibition or receptor modulation, though specific applications remain proprietary.
Comparison with Similar Compounds
MFCD18311957 is compared below with structurally and functionally analogous compounds, focusing on molecular properties, synthesis, and applications.
Table 1: Structural and Functional Analogs of this compound
| Compound (CAS/MDL) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₉F₃O | 202.17 | Trifluoromethyl, ketone | 1.00 | Research intermediate |
| 1-(3,5-Bis(CF₃)phenyl)propan-1-one (CAS 1533-03-5) | C₁₁H₇F₆O | 278.17 | Bis(trifluoromethyl), ketone | 0.98 | Catalyst in organic synthesis |
| 1-(4-CF₃phenyl)propan-1-one (CAS 1761-61-1) | C₁₀H₉F₃O | 202.17 | Trifluoromethyl, ketone | 0.95 | Pharmaceutical intermediate |
| 3'-(CF₃)acetophenone (CAS 329-73-5) | C₉H₇F₃O | 188.15 | Trifluoromethyl, acetyl | 0.92 | Agrochemical precursor |
Key Findings:
Structural Similarities :
- All analogs share a trifluoromethyl-ketone core, enhancing their metabolic stability and electronic properties .
- This compound and CAS 1761-61-1 are isomers, differing only in substituent positions, which affects their reactivity and solubility .
Synthetic Complexity :
- This compound requires fewer steps than bis(trifluoromethyl) analogs (e.g., CAS 1533-03-5), reducing production costs .
- Fluorination via Swern oxidation or direct electrophilic substitution is common across these compounds .
Functional Performance :
- CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) than this compound due to its para-substituted geometry .
- Bis(trifluoromethyl) analogs (e.g., CAS 1533-03-5) show superior enzyme inhibition but poorer bioavailability (Log S = -3.12) .
Applications :
- This compound is primarily a research intermediate, whereas CAS 329-73-5 is industrially scaled for agrochemical production .
Research Implications
The trifluoromethyl-ketone scaffold in this compound and its analogs demonstrates versatility in drug discovery and materials science. Future studies should explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
